molecular formula C22H16N2O3 B2914371 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide CAS No. 802931-76-6

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B2914371
CAS No.: 802931-76-6
M. Wt: 356.381
InChI Key: BTTZQBZNHRVSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide is a synthetic chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in pharmaceutical science known for its presence in biologically active molecules and its potential use in creating enzyme inhibitors . This scaffold is frequently investigated for its antibacterial properties and enzyme inhibition capabilities, as demonstrated by research into structurally similar N-substituted benzodioxin derivatives . The molecule is functionalized with a naphthyl group and a cyanoacrylamide moiety, a combination that may contribute to its properties as a potential intermediate in the synthesis of more complex therapeutic agents. Its molecular structure suggests potential application in the development of kinase inhibitors or other targeted therapies, analogous to other complex molecules containing similar heterocyclic systems that are explored as cytotoxic or antineoplastic agents . This product is intended for laboratory research purposes by qualified personnel. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-14-17(12-16-6-3-5-15-4-1-2-7-19(15)16)22(25)24-18-8-9-20-21(13-18)27-11-10-26-20/h1-9,12-13H,10-11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTZQBZNHRVSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

  • Molecular Formula: C23H18N2O4
  • Molecular Weight: 386.40 g/mol
  • CAS Number: Not specified in the available data.

Biological Activities

Research indicates that derivatives of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin) compounds exhibit various biological activities, including:

  • Antioxidant Properties:
    • Compounds similar to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin) have shown significant inhibition of lipid peroxidation. A study identified certain derivatives that were 5 to over 45 times more effective than probucol in preventing low-density lipoprotein (LDL) oxidation .
  • Calcium Antagonist Activity:
    • Some derivatives demonstrate calcium antagonist properties comparable to flunarizine, suggesting potential applications in managing cardiovascular diseases .
  • Hypolipidemic Effects:
    • Specific compounds within this category have exhibited hypolipidemic effects in animal models, indicating their potential for treating lipid metabolism disorders .

The exact mechanisms by which 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide exerts its biological effects are not fully elucidated. However, the following pathways have been suggested based on related compounds:

  • Inhibition of Lipid Peroxidation:
    The structural features of the benzodioxin moiety may contribute to its ability to scavenge free radicals and inhibit oxidative stress.
  • Calcium Channel Blockade:
    Similar compounds have been shown to interfere with calcium influx in cells, which could explain their cardiovascular protective effects.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

Study ReferenceFindings
Identified lipid peroxidation inhibitors among 2-carboxamido derivatives with significant potency.
Documented hypolipidemic activity in mice for certain benzodioxin derivatives at doses of 100 and 300 mg/kg.

Comparison with Similar Compounds

Core Structural Analog: (E)-3-(4-tert-Butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (SB 366791)

Key Features :

  • Substituents : Replaces the naphthalen-1-yl group with a 4-tert-butylphenyl moiety.
  • Pharmacological Relevance: Known as a TRPV1 antagonist with demonstrated activity in pain modulation .
  • Physicochemical Properties: Molecular Weight: 353.4 g/mol (C21H23NO3). LogP (Predicted): ~3.2 (higher lipophilicity due to tert-butyl group).

Comparison :
The tert-butyl group in SB 366791 enhances metabolic stability compared to the naphthalene group in the target compound, which may improve oral bioavailability. However, the naphthalene moiety in the target compound could provide stronger π-π stacking interactions in receptor binding .

Stereochemical Variant: (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide

Key Features :

  • Stereochemistry : Z-configuration at the propenamide double bond.
  • Substituents : 2-methylcyclohexyl group instead of naphthalene.
  • Synthesis : Prepared via condensation reactions under mild acidic conditions .

The 2-methylcyclohexyl group introduces steric hindrance, which could limit membrane permeability but improve selectivity for specific targets .

Nitro- and Morpholino-Substituted Analog: 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Key Features :

  • Substituents: Nitro and morpholino groups on the phenyl ring.
  • Molecular Weight : 481.43 g/mol (C22H19N5O8).
  • Applications: Potential use in kinase inhibition due to electron-withdrawing nitro groups enhancing electrophilic reactivity .

Comparison: The nitro groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound. The morpholino moiety improves water solubility, suggesting divergent therapeutic applications (e.g., central vs. peripheral targets) .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Predicted logP Notable Activity
Target Compound C21H16N2O3* Naphthalen-1-yl, cyano ~344.4 ~2.8 Undocumented
SB 366791 C21H23NO3 4-tert-Butylphenyl 353.4 3.2 TRPV1 antagonism
(Z)-2-Cyano-...-methylcyclohexyl C20H23N2O3 2-Methylcyclohexyl 339.4 2.5 Undocumented
Nitro/Morpholino Analog C22H19N5O8 Nitro, morpholino 481.4 1.9 Kinase inhibition (inferred)

*Estimated based on IUPAC name.

Pharmacological Implications

  • The naphthalene group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to the naphthalen-1-yloxy derivatives in , which show activity in triazole-based scaffolds .

Q & A

Q. What synthetic strategies are effective for preparing 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-1-yl)prop-2-enamide?

A two-step approach is commonly employed:

Knoevenagel Condensation : Reacting cyanoacetamide derivatives with aromatic aldehydes (e.g., naphthalene-1-carboxaldehyde) in the presence of a base (e.g., piperidine) under reflux conditions.

Amide Coupling : Introducing the 2,3-dihydro-1,4-benzodioxin-6-amine moiety via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous DMF or THF .
Key parameters: Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify via recrystallization (ethanol/water).

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Confirm the presence of cyano (ν~2220 cm⁻¹), enamide (ν~1680 cm⁻¹), and benzodioxin ether (ν~1250 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Look for naphthyl aromatic protons (δ 7.4–8.3 ppm), benzodioxin protons (δ 4.3–4.5 ppm, OCH₂), and the enamide CH (δ 7.1–7.3 ppm) .
    • ¹³C NMR : Identify the cyano carbon (δ ~115 ppm) and carbonyl (δ ~165 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₁₇N₂O₃: 369.1234; observed: 369.1238) .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry?

Use SHELX programs (SHELXL for refinement) to analyze single-crystal data. Key steps:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Collect data at 100 K using a Mo-Kα source (λ = 0.71073 Å).
  • Refine with OLEX2 or ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. How to optimize reaction yields when steric hindrance from the naphthyl group impedes amide formation?

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% using controlled dielectric heating (100°C, 150 W) .
  • Catalytic additives : Introduce 10 mol% DMAP to enhance nucleophilic attack on the acyl intermediate .
  • Solvent screening : Switch to DCE (1,2-dichloroethane) for better solubility of bulky intermediates .

Q. What computational methods validate electronic interactions in the enamide system?

  • *DFT Calculations (B3LYP/6-31G)**:
    • Analyze HOMO/LUMO distributions to predict reactivity (e.g., nucleophilic attack at the β-carbon of the enamide).
    • Simulate UV-Vis spectra (TD-DFT) to compare with experimental λ_max (~320 nm in DMSO) .
  • Molecular Docking : Map interactions with biological targets (e.g., PD-L1) using AutoDock Vina; focus on π-π stacking with naphthyl and hydrogen bonding with the benzodioxin oxygen .

Q. How to address discrepancies in biological activity data across studies?

  • Dose-response validation : Re-test IC₅₀ values using a standardized assay (e.g., 72-hr MTT against MCF-7 cells, triplicate runs).
  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed cyano group) that may alter activity .
  • Control for solvent effects : Compare DMSO (common solvent) with PEG-400 to rule out artifactual cytotoxicity .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to reconcile results?

  • Strain-specific variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under identical MIC protocols .
  • Check for efflux pump interference : Use PAβN (efflux inhibitor) in combination assays; a ≥4-fold MIC reduction indicates pump-mediated resistance .

Q. Why do some studies report poor aqueous solubility despite calculated LogP ~3.2?

  • Polymorphism : Characterize solid-state forms via PXRD; amorphous dispersions (prepared by spray drying with PVP-VA64) improve solubility by 5× .
  • pH-dependent solubility : Conduct shake-flask studies (pH 1.2–7.4); protonation of the enamide NH at acidic pH enhances solubility (e.g., 12 μg/mL at pH 1.2 vs. 2 μg/mL at pH 7.4) .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
IR2220 cm⁻¹ (CN), 1680 cm⁻¹ (C=O)
¹H NMR (400 MHz)δ 8.15 (naphthyl H), δ 4.35 (OCH₂)
HRMS[M+H]⁺ = 369.1238 (Δ = 0.4 ppm)

Q. Table 2: Crystallographic Refinement Parameters

ParameterValueReference
Space groupP2₁/c
R-factorR₁ = 0.042, wR₂ = 0.112
H-bondingN–H···O (2.89 Å)

Notes

  • For advanced queries, cross-reference computational results with crystallographic data to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.